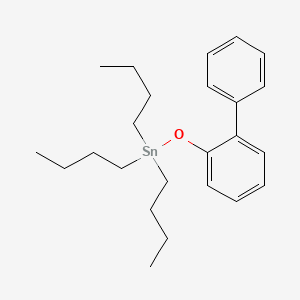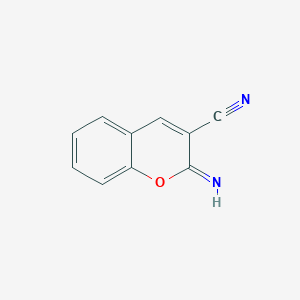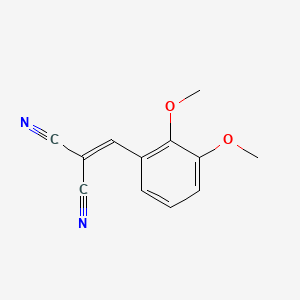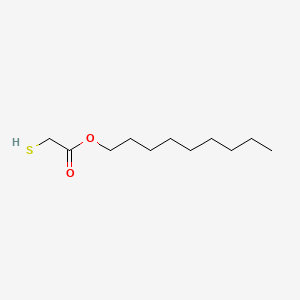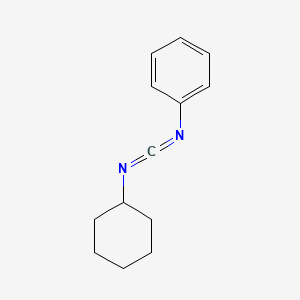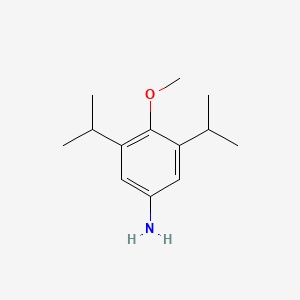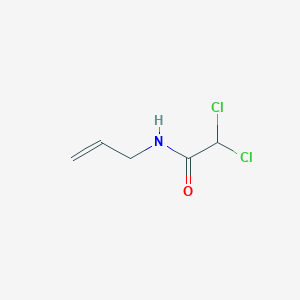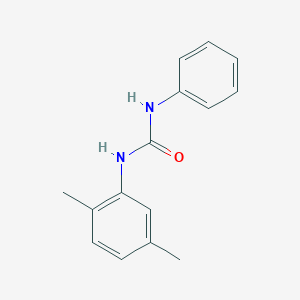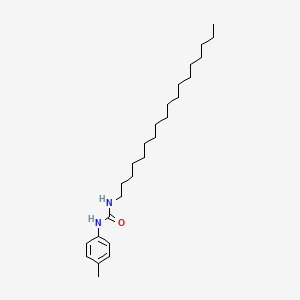
N-(4-Methylphenyl)-N'-octadecylurea
Übersicht
Beschreibung
N-(4-Methylphenyl)-N'-octadecylurea (MOU) is a synthetic compound that belongs to the class of urea derivatives. It is a white crystalline solid that has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Wissenschaftliche Forschungsanwendungen
N-(4-Methylphenyl)-N'-octadecylurea has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied as a potential drug delivery system due to its ability to form stable complexes with drugs. In material science, this compound has been used as a surfactant and dispersant for nanoparticles and as a lubricant additive. In agriculture, this compound has been studied as a plant growth regulator and as a pesticide.
Wirkmechanismus
The mechanism of action of N-(4-Methylphenyl)-N'-octadecylurea is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of membrane integrity. This compound has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, carbonic anhydrase, and tyrosinase. It has also been shown to disrupt the membrane integrity of bacteria and viruses, leading to their death.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the replication of viruses and bacteria. In vivo studies have shown that this compound can reduce tumor growth in mice and improve the survival rate of infected animals. This compound has also been shown to have anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Methylphenyl)-N'-octadecylurea has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, such as its low water solubility and potential toxicity. Therefore, precautions should be taken when handling this compound, and further studies are needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for the study of N-(4-Methylphenyl)-N'-octadecylurea. One direction is to investigate its potential as a drug delivery system for various drugs. Another direction is to study its potential as a plant growth regulator and pesticide. Additionally, further studies are needed to determine its safety profile and potential toxic effects. Finally, the development of new synthesis methods and the optimization of reaction conditions could lead to improved yields and new derivatives of this compound with enhanced properties.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its mechanism of action involves the inhibition of enzymes and the disruption of membrane integrity. This compound has several biochemical and physiological effects, including antitumor, antiviral, and antibacterial activities. This compound has several advantages for lab experiments, but precautions should be taken when handling it. Finally, there are several future directions for the study of this compound, including its potential as a drug delivery system, plant growth regulator, and pesticide.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-3-octadecylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N2O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-27-26(29)28-25-21-19-24(2)20-22-25/h19-22H,3-18,23H2,1-2H3,(H2,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUBGRZSKZFJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304122 | |
| Record name | N-(4-Methylphenyl)-N'-octadecylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38428-70-5 | |
| Record name | NSC164274 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methylphenyl)-N'-octadecylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B3336732.png)
